molecular formula C22H23N5OS B283259 {[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B283259
M. Wt: 405.5 g/mol
InChI Key: DJHYDSZCFLEUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with a unique structure that combines a naphthalene ring, a benzyloxy group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:

    Formation of the benzyloxy-naphthalene intermediate: This step involves the reaction of 2-naphthol with benzyl chloride in the presence of a base such as potassium carbonate to form 2-(benzyloxy)naphthalene.

    Introduction of the tetrazole group: The next step involves the reaction of 2-(benzyloxy)naphthalene with 1-methyl-1H-tetrazole-5-thiol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the tetrazole moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE shares structural similarities with other naphthalene derivatives and tetrazole-containing compounds.
  • Examples: 2-(benzyloxy)naphthalene, 1-methyl-1H-tetrazole-5-thiol.

Uniqueness

  • The combination of a naphthalene ring, a benzyloxy group, and a tetrazole moiety in a single molecule is unique and provides distinct chemical and biological properties.
  • This compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable subject of study.

Properties

Molecular Formula

C22H23N5OS

Molecular Weight

405.5 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2-phenylmethoxynaphthalen-1-yl)methyl]ethanamine

InChI

InChI=1S/C22H23N5OS/c1-27-22(24-25-26-27)29-14-13-23-15-20-19-10-6-5-9-18(19)11-12-21(20)28-16-17-7-3-2-4-8-17/h2-12,23H,13-16H2,1H3

InChI Key

DJHYDSZCFLEUJY-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Origin of Product

United States

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